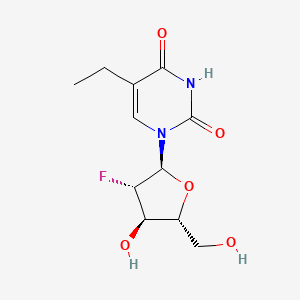

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

Descripción general

Descripción

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is a useful research compound. Its molecular formula is C11H15FN2O5 and its molecular weight is 274.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is indolent lymphoid malignancies . This compound is a purine nucleoside analogue and has broad antitumor activity .

Mode of Action

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This interaction results in the suppression of tumor growth and the death of cancer cells .

Biochemical Pathways

The compound is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro- β-d-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . These biochemical pathways lead to the inhibition of DNA synthesis and induction of apoptosis .

Pharmacokinetics

The compound’s ability to be phosphorylated and methylated suggests that it is metabolized in the body

Result of Action

The result of the compound’s action is the suppression of tumor growth and the death of cancer cells . This is achieved through the inhibition of DNA synthesis and the induction of apoptosis .

Análisis Bioquímico

Biochemical Properties

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil plays a crucial role in biochemical reactions by mimicking the structure of natural nucleosides. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with DNA polymerases, where 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is incorporated into the DNA strand during replication. This incorporation can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . Additionally, this compound interacts with thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide essential for DNA replication . By inhibiting thymidylate synthase, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil disrupts DNA synthesis and cell proliferation.

Cellular Effects

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting DNA synthesis and causing DNA damage . It also affects cell signaling pathways, leading to the activation of stress response pathways and the inhibition of cell proliferation . Furthermore, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil involves several key interactions with biomolecules. This compound is incorporated into the DNA strand by DNA polymerases, leading to the inhibition of DNA synthesis and the induction of DNA damage . Additionally, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil inhibits thymidylate synthase, reducing the availability of thymidine for DNA replication . This dual mechanism of action results in the disruption of DNA synthesis and cell proliferation, ultimately leading to apoptosis in cancer cells . Furthermore, this compound can modulate gene expression by affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil change over time. This compound is relatively stable under standard laboratory conditions, with a shelf life of several years when stored at -20°C . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can degrade, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil vary with different dosages in animal models. At low doses, this compound can effectively inhibit DNA synthesis and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can cause adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is involved in several metabolic pathways, including its activation and degradation. This compound is phosphorylated by thymidine kinase to form its active triphosphate form, which is then incorporated into the DNA strand by DNA polymerases . Additionally, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil can be metabolized by thymidylate synthase to form 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-methyluracil, a metabolite with similar biological activity . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors .

Transport and Distribution

The transport and distribution of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil within cells and tissues are mediated by several transporters and binding proteins. This compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis and gene expression . The localization and accumulation of this compound can be influenced by factors such as transporter expression levels and the presence of binding proteins .

Subcellular Localization

1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is primarily localized in the nucleus, where it interacts with DNA and exerts its effects on DNA synthesis and gene expression . This compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . For example, phosphorylation of 1-(2’-Deoxy-2’-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil by thymidine kinase can enhance its nuclear localization and incorporation into the DNA strand . Additionally, the presence of binding proteins can influence the subcellular distribution and activity of this compound .

Actividad Biológica

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil, commonly referred to as FEAU, is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex viruses (HSV) and its potential implications in HIV treatment. This article provides an overview of the biological activity of FEAU, supported by data tables and case studies from diverse research findings.

Against Herpes Simplex Virus

FEAU exhibits significant antiviral activity against both HSV types 1 and 2. In vitro studies have shown that FEAU's efficacy is comparable to that of acyclovir (ACV), a standard treatment for herpes infections. Notably, FEAU demonstrated lower cytotoxicity compared to other nucleoside analogs, suggesting a favorable safety profile .

Table 1: Comparative Antiviral Activity of FEAU and Other Agents

| Compound | EC (µM) | CC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| FEAU | 4.6 - 7 | >3000 | >600 |

| Acyclovir | 0.5 | 2.20 | 4.4 |

| FMAU | Comparable | Lower than FEAU | N/A |

This table illustrates the effective concentration (EC) required to inhibit viral replication by 50% and the cytotoxic concentration (CC), highlighting FEAU's superior selectivity index .

In Vivo Studies

In a rabbit model of acute herpetic keratitis, FEAU was applied topically and showed a significant reduction in corneal lesions and conjunctivitis compared to untreated controls. The treatment began three days post-inoculation with HSV-1, demonstrating its therapeutic potential in clinical settings .

Potential in HIV Treatment

Recent studies have explored the potential of nucleoside analogs like FEAU in HIV therapy. While specific data on FEAU's direct activity against HIV is limited, related compounds have shown promising results as potent inhibitors of HIV-1 reverse transcriptase, suggesting that modifications similar to those in FEAU could enhance antiviral efficacy against HIV .

Table 2: Antiviral Potency Against HIV Variants

| Compound | EC (nM) | Target Virus |

|---|---|---|

| Compound 23h | 3.43 - 21.4 | HIV-1 Wild-Type |

| Compound X | Varies | HIV-1 Mutants |

This table summarizes findings from structure-based design studies indicating that modifications akin to those in FEAU could lead to derivatives with enhanced activity against resistant strains of HIV .

FEAU functions as a competitive inhibitor for viral thymidine kinases, which are essential for the phosphorylation of nucleoside analogs into their active triphosphate forms. This mechanism leads to chain termination during viral DNA synthesis, effectively halting viral replication .

Safety Profile

The safety profile of FEAU has been assessed through various toxicity studies. In vitro evaluations indicate that it has a high therapeutic index, with minimal cytotoxic effects observed even at elevated concentrations .

Propiedades

IUPAC Name |

5-ethyl-1-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFJAJRDLUUIOA-JIOCBJNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FEAU exert its antiviral effect against Herpes Simplex Virus (HSV)?

A1: FEAU acts as a potent and selective inhibitor of HSV replication. [] Similar to other nucleoside analogues, FEAU is first phosphorylated by viral thymidine kinase. This phosphorylation step is crucial for FEAU's activity as it allows the compound to be incorporated into the viral DNA chain. This incorporation then disrupts further DNA synthesis, effectively halting viral replication. []

Q2: What are the advantages of FEAU compared to other antiviral agents like Acyclovir (ACV)?

A2: While FEAU exhibits in vitro and in vivo activity against HSV comparable to ACV, it demonstrates superior efficacy in a cutaneous guinea pig model of herpes infection. [] This suggests that FEAU might be more effective in treating topical herpes infections. Additionally, FEAU shows a higher selectivity towards viral thymidine kinase compared to cellular thymidine kinase. [] This selectivity profile suggests a potential for a greater safety margin with FEAU compared to other nucleoside analogues by reducing off-target effects on healthy cells.

Q3: Are there any known limitations or challenges associated with FEAU?

A4: While FEAU shows promise as an antiviral agent, research highlights a key limitation. Despite inducing a sustained decrease in WHV replication, this effect was temporary. [] Further studies are needed to understand the factors contributing to this transient response and explore strategies to achieve a more durable antiviral effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.